Tert-butyl 5-chloro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Description
Tert-butyl 5-chloro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS No.: 60786-20-1) is a substituted tetrahydroisoquinoline derivative with a molecular formula of C₁₄H₁₈ClNO₃ and a molecular weight of 283.76 g/mol . The compound features a bicyclic tetrahydroisoquinoline scaffold, with a tert-butyl carbamate group at position 2, a chlorine substituent at position 5, and a hydroxyl group at position 4. The tert-butyl group enhances steric protection of the carbamate moiety, improving stability during synthetic processes, while the chlorine and hydroxyl substituents modulate electronic and solubility properties .
Properties
Molecular Formula |
C14H18ClNO3 |
|---|---|
Molecular Weight |
283.75 g/mol |
IUPAC Name |
tert-butyl 5-chloro-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H18ClNO3/c1-14(2,3)19-13(18)16-7-6-10-9(8-16)4-5-11(17)12(10)15/h4-5,17H,6-8H2,1-3H3 |
InChI Key |
LHOVZVOZVIECNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-chloro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a chlorinated aromatic compound with a suitable amine can lead to the formation of the tetrahydroisoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods due to their high enantioselectivity and mild reaction conditions. For example, the use of carbonyl reductase enzymes can facilitate the production of enantiomerically pure compounds, which is crucial for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-chloro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the ester group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorine atom can introduce a variety of functional groups, such as alkyl or aryl groups .
Scientific Research Applications
Tert-butyl 5-chloro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential therapeutic properties are explored for the development of drugs targeting neurological disorders and cancers.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 5-chloro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and chlorine groups play a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl 5-chloro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate with structurally analogous derivatives, focusing on substituents, molecular properties, and synthetic yields.
Key Observations:
Substituent Effects on Reactivity and Yield: The introduction of electron-withdrawing groups (e.g., CN, Cl) at positions 5 or 6 generally reduces synthetic yields compared to simpler derivatives.
Steric and Electronic Modifications :
- The tert-butyl carbamate group is conserved across all analogs, providing steric protection and stabilizing the carbamate linkage during reactions.
- Chlorine at position 5 introduces steric hindrance and electronic effects, which may influence binding affinity in biological targets compared to the methyl group in the bromo-methyl derivative .
Biological Relevance: While specific biological data for the target compound are unavailable, structurally related derivatives (e.g., oxazole- and cyano-substituted analogs) have shown promise in pharmacological studies, particularly as kinase inhibitors or antimicrobial agents .
Synthetic Accessibility: Derivatives with simpler substituents (e.g., tert-butyl 6-hydroxy-3,4-dihydroisoquinoline-2-carboxylate) are more straightforward to synthesize but lack the functional diversity of halogenated or heterocyclic-substituted variants .
Research Findings and Trends
- Halogenation Impact : Chlorine and bromine substituents improve metabolic stability and binding interactions in drug candidates but complicate synthesis due to their reactivity .
- Heterocyclic Modifications: Oxazole and cyano groups (e.g., in and ) enhance molecular recognition in enzymatic pockets, though at the cost of reduced synthetic yields .
- Discontinued Analogues: Certain derivatives, such as tert-butyl 7-amino-6-methoxy-1,2,3,4-THIQ-2-carboxylate, have been discontinued commercially, highlighting the challenges in scaling up complex tetrahydroisoquinoline syntheses .
Biological Activity
Tert-butyl 5-chloro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H16ClN O3
- Molecular Weight : 273.72 g/mol
The presence of the chloro and hydroxy groups in the isoquinoline scaffold contributes to its biological activity.
Antiviral Activity
Recent studies have indicated that compounds within the tetrahydroisoquinoline class exhibit significant antiviral properties. For instance, related compounds have shown inhibition against HIV-1 integrase with IC50 values in the low micromolar range (1.77 μM to 3.7 μM) . While specific data on this compound is limited, its structural similarity suggests potential antiviral efficacy.
Anticancer Properties
Tetrahydroisoquinolines have been investigated for their anticancer potential. The mechanism often involves modulation of signaling pathways related to apoptosis and cell proliferation. For example, some derivatives have been shown to disrupt PD-1/PD-L1 interactions, enhancing T-cell activity against tumors . Although direct studies on this compound are scarce, its analogs indicate a promising avenue for cancer therapy.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors. For instance, they may inhibit integrases or other key enzymes involved in viral replication.
- Modulation of Signaling Pathways : The compound may influence pathways such as apoptosis and immune response modulation by affecting protein interactions like PD-1/PD-L1.
Study on Antiviral Activity
A study highlighted the synthesis of various tetrahydroisoquinoline derivatives that exhibited significant antiviral activity against HIV. The derivatives were tested for their ability to inhibit HIV integrase at concentrations comparable to existing antiviral drugs like Raltegravir .
Anticancer Activity Evaluation
Research has shown that certain tetrahydroisoquinoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. One study demonstrated that these compounds could modulate immune responses effectively by blocking PD-L1 interactions .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
